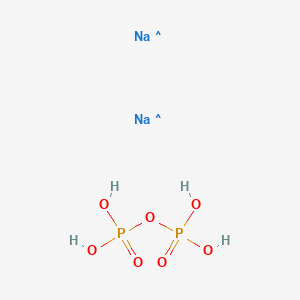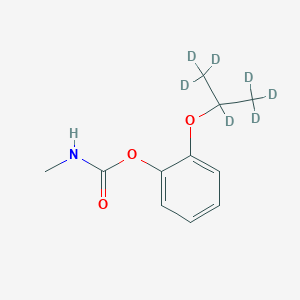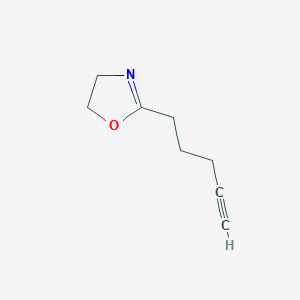
(S)-5-((1H-Indol-3-yl)methyl)-2,2,3-trimethylimidazolidin-4-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-5-((1H-吲哚-3-基)甲基)-2,2,3-三甲基咪唑烷-4-酮盐酸盐是一种合成化合物,其特征在于吲哚部分,这是许多生物活性分子中常见的结构单元。
准备方法
合成路线和反应条件
(S)-5-((1H-吲哚-3-基)甲基)-2,2,3-三甲基咪唑烷-4-酮盐酸盐的合成通常涉及费歇尔吲哚合成,这是一种众所周知的构建吲哚环的方法。 该反应需要芳基腙,并在高温下使用布朗斯特酸或路易斯酸 。 其他方法可能包括在碱促进的反应中使用铵盐和醛 。
工业生产方法
该化合物的工业生产可能涉及优化费歇尔吲哚合成或类似方法,以确保高产率和纯度。 使用连续流动反应器和自动化合成平台可以提高生产过程的可扩展性和效率。
化学反应分析
反应类型
(S)-5-((1H-吲哚-3-基)甲基)-2,2,3-三甲基咪唑烷-4-酮盐酸盐可以进行各种化学反应,包括:
氧化: 吲哚部分可以被氧化以形成不同的衍生物。
还原: 还原反应可以修饰连接到吲哚环上的官能团。
取代: 亲电和亲核取代反应可以在吲哚环的不同位置发生。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及用于取代反应的各种亲电试剂和亲核试剂。 反应条件通常涉及控制温度和使用二氯甲烷或乙醇等溶剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生吲哚-3-羧酸衍生物,而取代反应可以在吲哚环上引入各种官能团。
科学研究应用
(S)-5-((1H-吲哚-3-基)甲基)-2,2,3-三甲基咪唑烷-4-酮盐酸盐有几个科学研究应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其潜在的治疗效果以及作为药物发现中的先导化合物。
作用机制
(S)-5-((1H-吲哚-3-基)甲基)-2,2,3-三甲基咪唑烷-4-酮盐酸盐的作用机制涉及其与特定分子靶标的相互作用。 吲哚部分可以结合到各种酶和受体上,调节它们的活性。 该化合物还可能干扰细胞途径,导致其观察到的生物学效应 。
相似化合物的比较
类似化合物
- 1-(1-烯丙基-1H-吲哚-3-基)-2-氨基-2-甲基-1-丙酮盐酸盐
- 1-(1-乙基-1H-吲哚-3-基)-2-甲基-1-丙酮
- N-[(1H-吲哚-3-基)亚甲基]-取代的苯胺衍生物
独特性
(S)-5-((1H-吲哚-3-基)甲基)-2,2,3-三甲基咪唑烷-4-酮盐酸盐由于其特定的结构特征而具有独特性,这赋予了其独特的化学和生物学性质。
属性
分子式 |
C15H20ClN3O |
|---|---|
分子量 |
293.79 g/mol |
IUPAC 名称 |
(5S)-5-(1H-indol-3-ylmethyl)-2,2,3-trimethylimidazolidin-4-one;hydrochloride |
InChI |
InChI=1S/C15H19N3O.ClH/c1-15(2)17-13(14(19)18(15)3)8-10-9-16-12-7-5-4-6-11(10)12;/h4-7,9,13,16-17H,8H2,1-3H3;1H/t13-;/m0./s1 |
InChI 键 |
YYTZVVHQTSYLLZ-ZOWNYOTGSA-N |
手性 SMILES |
CC1(N[C@H](C(=O)N1C)CC2=CNC3=CC=CC=C32)C.Cl |
规范 SMILES |
CC1(NC(C(=O)N1C)CC2=CNC3=CC=CC=C32)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12058326.png)

![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)








![sodium;[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-6-hydroxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate](/img/structure/B12058395.png)


